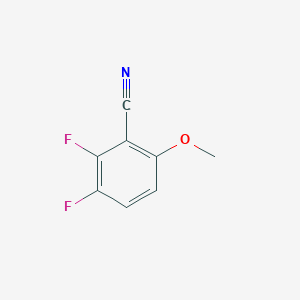

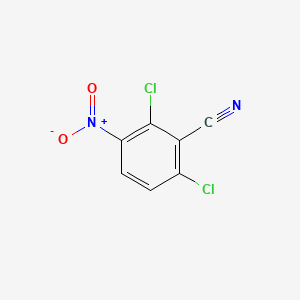

2,3-二氟-6-甲氧基苯甲腈

描述

Synthesis Analysis

The synthesis of compounds related to 2,3-Difluoro-6-methoxybenzonitrile can be understood by examining the methods used for similar compounds. In one study, the condensation of 2-fluorobenzonitriles with phenoxides was performed to yield 2-aryloxybenzonitriles. These intermediates were then subjected to cyclization in trifluoromethanesulfonic acid at room temperature, resulting in the formation of xanthone-iminium triflates. This reaction demonstrates the potential for creating complex structures from simpler nitrile precursors. The resistance of the C=N bond to hydrolysis in these compounds is notable, although harsh conditions can eventually lead to the formation of xanthones. This synthesis pathway is highlighted by the creation of polynuclear dixanthones and a high molar mass polyxanthone from 3,3'-difluoro-4,4'-biphenyldicarbonitrile, which is structurally related to 2,3-Difluoro-6-methoxybenzonitrile .

Molecular Structure Analysis

While the specific molecular structure of 2,3-Difluoro-6-methoxybenzonitrile is not detailed in the provided papers, the structure of related compounds can offer insights. The presence of fluorine atoms in the aromatic ring, as seen in the synthesis of xanthone derivatives, suggests that the electron-withdrawing nature of fluorine could affect the reactivity and stability of the molecule. The methoxy group in the 6-position would contribute electron density through resonance, potentially influencing the electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2,3-Difluoro-6-methoxybenzonitrile can be inferred from the reactions described. For instance, the displacement of fluorine atoms from hexafluorobenzene by sodium cyanide in methanol indicates that fluorinated aromatic compounds can undergo nucleophilic substitution reactions. A by-product of this reaction was identified as 1,4-dicyano-2,3,5,6-tetramethoxybenzene, which suggests that multiple substitutions can occur, leading to a significant alteration of the compound's structure and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoro-6-methoxybenzonitrile are not directly reported in the provided papers. However, based on the properties of similar fluorinated aromatic nitriles, it can be anticipated that the compound would exhibit characteristics influenced by the strong electronegativity of fluorine and the electron-donating effects of the methoxy group. These substituents would affect the compound's boiling point, solubility, and stability. The resistance to hydrolysis of the C=N bond in related compounds suggests that 2,3-Difluoro-6-methoxybenzonitrile may also exhibit stability under certain conditions, which could be relevant for its potential applications .

科学研究应用

喹唑啉酮的合成

Fray等人(2006年)的一项研究描述了一种新颖的合成取代的2-氨基-4-喹唑啉酮的途径,起始物为2,6-二氟-4-甲氧基苯甲腈。这个过程涉及用杂环和水解取代一个氟原子,导致各种o-氟苯甲酸衍生物的形成 (Fray et al., 2006)。

氟化聚(醚腈)的合成

Kimura等人(2001年)报告了从2,3,4,5,6-五氟苯甲腈合成和表征的新型氟化聚(醚腈)的研究。该研究突出了制备具有优异溶解性和高热稳定性的聚合物,展示了氟化苯甲腈在聚合物化学中的实用性 (Kimura et al., 2001)。

微波光谱学和结构分析

Kamaee等人(2015年)研究了各种氟化苯甲腈的旋转光谱,包括2,3-二氟苯甲腈。这项研究提供了关于氟化对苯甲腈分子结构和几何构型的影响的见解 (Kamaee et al., 2015)。

非线性光学性质

Kumar和Raman(2017年)对5-溴-2-甲氧基苯甲腈进行了研究,重点关注其平衡几何结构和二次谐波生成(SHG)应用潜力。尽管这项研究并不直接涉及2,3-二氟-6-甲氧基苯甲腈,但强调了苯甲腈衍生物在光学应用中的兴趣 (Kumar & Raman, 2017)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

2,3-difluoro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOINHYTZCDVZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397177 | |

| Record name | 2,3-Difluoro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221202-34-2 | |

| Record name | 2,3-Difluoro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

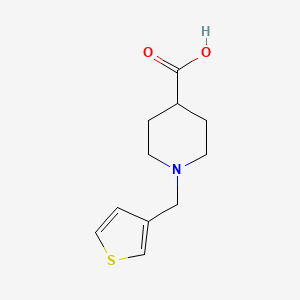

![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)

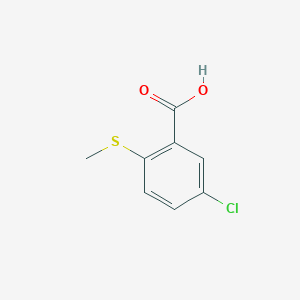

![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)

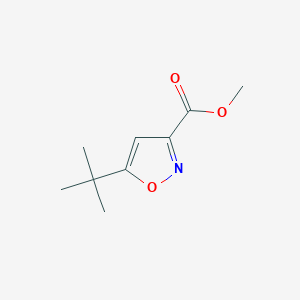

![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)

![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)